

N-(3-Butynyl)phthalimide molecular weight and formula

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Compound of Interest

Compound Name: *N*-(3-Butynyl)phthalimide

Cat. No.: B084124

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N-(3-Butynyl)phthalimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of **N-(3-Butynyl)phthalimide**, a terminal alkyne-substituted isoindole compound relevant in proteomics research and as a chemical building block.^[1] This document outlines its molecular formula and weight, and presents a general experimental protocol for the synthesis of N-substituted phthalimides.

Core Molecular Data

The fundamental molecular properties of **N-(3-Butynyl)phthalimide** are summarized below. This data is essential for stoichiometric calculations in experimental design and for the characterization of the compound.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO ₂	^[1] ^[2]
Molecular Weight	199.21 g/mol	^[1] ^[3]
CAS Number	14396-90-8	^[1] ^[2]

Synthesis Protocol: General Method for N-Alkylation of Phthalimide

While a specific, detailed experimental protocol for the synthesis of **N-(3-Butynyl)phthalimide** was not found in the reviewed literature, a general and widely established method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine. The following protocol is a representative example of this type of synthesis.

Objective: To synthesize an N-substituted phthalimide via the reaction of phthalic anhydride and a primary amine.

Materials:

- Phthalic anhydride
- Primary amine (e.g., 3-butyn-1-amine for the synthesis of **N-(3-Butynyl)phthalimide**)
- Glacial acetic acid (solvent)

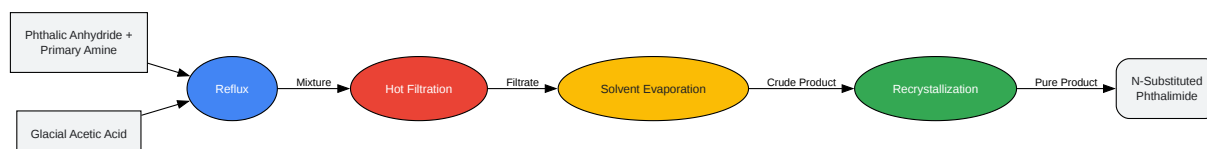
Procedure:

- A mixture of phthalic anhydride and the desired primary amino acid is prepared.
- Glacial acetic acid is added to the mixture to serve as the solvent.
- The reaction mixture is refluxed for a period of 2 hours.
- Following the reflux period, the mixture is filtered while hot to remove any insoluble impurities.
- The solvent is then evaporated from the filtrate.
- The resulting solid product is filtered and can be further purified by recrystallization from a suitable solvent, such as ethanol.

This general procedure for the synthesis of N-phthalimide amino acid derivatives has been described in the literature.^[4]

Logical Workflow for Synthesis

The following diagram illustrates the general logical workflow for the synthesis of N-substituted phthalimides.



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